molecular formula C27H19BrN4O B2822330 N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide CAS No. 310414-44-9

N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B2822330
CAS No.: 310414-44-9
M. Wt: 495.38
InChI Key: NDCFYHPZUZPPET-UHFFFAOYSA-N
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Description

N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide is a sophisticated organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse and significant biological activities . The quinazoline moiety is further functionalized with a 6-bromo substituent and a 4-phenyl group, which are common structural features used to modulate biological activity and physicochemical properties. The compound is functionalized at the 2-position with a [1,1'-biphenyl]-4-carbohydrazide group, making it a valuable intermediate for the synthesis of more complex molecules or for use in biological screening. Quinazoline derivatives are extensively investigated for their potential as therapeutic agents and have demonstrated a wide range of pharmacological activities in scientific research, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects . The presence of the bromine atom offers a versatile handle for further structural diversification via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a library of analogs from this central building block. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrN4O/c28-22-15-16-24-23(17-22)25(20-9-5-2-6-10-20)30-27(29-24)32-31-26(33)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,31,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCFYHPZUZPPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Bromination: The phenyl group on the quinazoline core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Biphenyl Carbohydrazide: The brominated quinazoline derivative is then coupled with [1,1’-biphenyl]-4-carbohydrazide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the quinazoline ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides or other oxidized products.

    Reduction: Formation of reduced quinazoline derivatives.

    Hydrolysis: Formation of carboxylic acids and hydrazine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide serves as a versatile building block for synthesizing more complex molecules. It can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that quinazoline derivatives can exhibit antimicrobial effects against various pathogens.
  • Anticancer Properties : Several studies have explored the anticancer potential of quinazoline derivatives, including this compound. It has shown promise in inhibiting the growth of cancer cell lines such as A549 and MCF-7 .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Medicine

In medicinal chemistry, this compound is being evaluated for its therapeutic applications. Its interaction with specific molecular targets could lead to the development of new drugs aimed at treating various diseases. For instance:

  • Targeting Specific Pathways : The quinazoline core is known to interact with enzymes and receptors involved in critical biological pathways, potentially modulating their activity and offering therapeutic benefits .

Industrial Applications

In industry, this compound can be utilized in the development of new materials with tailored properties. Its unique chemical structure allows it to be integrated into polymers and catalysts, enhancing their performance or introducing new functionalities.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structure can be dissected into two key domains:

Quinazoline Core: The 6-bromo-4-phenyl substitution distinguishes it from analogs like 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (), which replaces the carbohydrazide with a benzamide group. The bromine atom likely enhances electrophilic reactivity and influences binding affinity compared to chloro or fluoro substituents .

Biphenyl Carbohydrazide: Derivatives such as [1,1'-biphenyl]-4-carbohydrazide () and 3-chloro-[1,1'-biphenyl]-4-carbohydrazide () highlight the impact of substituents on the biphenyl ring.

Table 1: Key Structural Features and Physical Properties
Compound Name Core Structure Substituents Melting Point/°C Yield (%) Key References
Target Compound Quinazoline + carbohydrazide 6-Br, 4-Ph, biphenyl Not reported Not reported
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline + benzamide 6-Br, 4-Ph, 4-MePh Not reported Not reported
3-Chloro-[1,1'-biphenyl]-4-carbohydrazide Biphenyl carbohydrazide 3-Cl Not reported 94%
N'-(1-(3-Benzyl-4-oxoquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide Quinazolinone + carbohydrazide 4-Cl, 3-benzyl 130–131 Not reported
N'-Formyl-[1,1'-biphenyl]-4-carbohydrazide Biphenyl carbohydrazide Formyl group Not reported >66%

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline core substituted with a bromine atom at the 6th position and a phenyl group at the 4th position. The hydrazide moiety attached enhances its biological activity. Its molecular formula is C22H18BrN5C_{22}H_{18}BrN_{5}, with a molar mass of approximately 423.32 g/mol.

PropertyValue
Molecular FormulaC22H18BrN5C_{22}H_{18}BrN_{5}
Molar Mass423.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Quinazoline derivatives, including this compound, have shown promising anticancer properties. For example, studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of key enzymes related to cell proliferation and survival pathways.

Case Study:
In vitro assays demonstrated that quinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. One study reported an IC50 value of 2.51 μM for a related compound against the NCI cancer cell line, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties against a range of pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Mechanism:
The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit vital metabolic processes within microbial cells .

Anticonvulsant Activity

Quinazoline-based compounds have also been explored for their anticonvulsant effects. It has been shown that modifications in the quinazoline structure can enhance their efficacy in reducing seizure activity in animal models.

Research Findings:
Studies have indicated that specific structural features are crucial for enhancing anticonvulsant activity, with some derivatives exhibiting significant protective effects in seizure models .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit tyrosine kinases involved in cell signaling pathways critical for cancer cell growth.
  • Apoptotic Pathways: Induction of apoptosis through caspase activation.
  • Microbial Interference: Disruption of microbial cell wall synthesis and function.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide?

  • Methodology :

  • Step 1 : Synthesis of [1,1'-biphenyl]-4-carbohydrazide via hydrazinolysis of methyl [1,1'-biphenyl]-4-carboxylate using hydrazine hydrate in ethanol under reflux (yield: 94%) .

  • Step 2 : Coupling with 6-bromo-4-phenylquinazolin-2-amine. React the carbohydrazide with 2-aminobenzonitrile derivatives in acetic acid at 80°C for 1–3 hours to form the hydrazone linkage .

  • Optimization : Use TLC to monitor reaction progress and recrystallize from methanol for purity .

    Reaction Step Conditions Yield Reference
    Hydrazide formationEthanol, reflux, 12 h94%
    Hydrazone couplingAcetic acid, 80°C, 3 h80–90%

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Verify hydrazide proton signals (e.g., δ 9.62 ppm for NH in DMSO-d₆) and aromatic proton integration .
  • HPLC : Assess purity (>95%) with retention time consistency (e.g., 5.36 min for related carbohydrazide derivatives) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 247.0 [M+H]⁺ for intermediates) .

Advanced Research Questions

Q. What strategies are employed to modify the core structure to enhance bioactivity?

  • Structural Modifications :

  • Oxadiazole Formation : React carbohydrazide with carbon disulfide under acidic conditions to form 1,3,4-oxadiazole derivatives, which exhibit enhanced inhibitory activity (e.g., 88% yield for 5-aryl-oxadiazole derivatives) .
  • Substituent Introduction : Introduce electron-withdrawing groups (e.g., Br at quinazoline C6) to improve binding affinity to kinase targets .
    • Biological Testing : Use in vitro assays (e.g., Rho kinase inhibition) to evaluate IC₅₀ values and correlate with structural features .

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Crystallographic Methods :

  • SHELX Suite : Refine crystal structures using SHELXL for small-molecule data (e.g., twinned data refinement) .
  • X-ray Diffraction : Analyze intermolecular interactions (e.g., hydrogen bonding between hydrazide NH and quinazoline N) to predict stability .
    • Case Study : A related biphenyl-carboxamide crystal form (monoclinic P2₁/c space group) showed planar alignment of the quinazoline and biphenyl moieties, critical for ligand-receptor docking .

Q. How can researchers address contradictions in reaction yields during scale-up?

  • Troubleshooting :

  • Catalyst Screening : Replace acetic acid with p-toluenesulfonic acid for faster cyclization .

  • Temperature Control : Optimize reflux duration (e.g., 1–5 hours) to minimize decomposition .

  • Purification : Use column chromatography instead of recrystallization for intermediates prone to polymorphism .

    Issue Solution Reference
    Low yield in hydrazone couplingIncrease reaction time to 5 h
    Impurity in oxadiazole synthesisUse CS₂ in THF instead of ethanol

Data Contradiction Analysis

  • Example : reports 80–90% yields for hydrazone formation at 80°C, while notes 88% yields under similar conditions but with extended reaction times.
    • Resolution : Kinetic studies suggest the reaction reaches equilibrium at 3 hours; prolonged heating may degrade heat-sensitive substrates .

Key Research Tools

  • Synthesis : TLC monitoring , hydrazinolysis .
  • Characterization : ¹H NMR , HPLC , SHELX refinement .
  • Bioactivity Screening : Rho kinase inhibition assays , molecular docking .

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